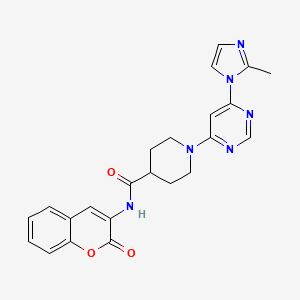
1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions characterized by nucleophilic substitutions and cyclization processes. For example, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives involves characterizing by FTIR, 1H-NMR, mass spectral, and elemental analysis (Kambappa et al., 2017). These synthetic pathways often require careful selection of reagents and conditions to achieve the desired molecular framework.
Molecular Structure Analysis
The molecular structure of compounds within this class is typically analyzed using spectroscopic methods, including NMR and mass spectrometry, to confirm the presence of specific functional groups and the overall molecular architecture. Structural analysis is crucial for understanding the compound's potential interaction with biological targets (Ismail et al., 2004).
Chemical Reactions and Properties
Compounds like 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide exhibit a variety of chemical reactions, including interactions with DNA, as demonstrated by their DNA cleavage activities. The presence of electron-donating and withdrawing groups significantly influences their chemical reactivity and biological activities (Kambappa et al., 2017).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Breast Cancer Treatment : Chromeno[4,3-b]pyridine derivatives, a category that includes compounds similar to the one , have been studied for their potential in treating breast cancer. Molecular docking studies indicate that certain structural features are essential for effective interaction with breast cancer cell lines, highlighting the compound's relevance in this area (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Anti-Inflammatory Applications
- In Vivo Anti-Inflammatory Activity : Research on pyrimidine derivatives related to the specified compound has shown significant anti-inflammatory activity in vivo. These findings suggest potential applications in the development of new anti-inflammatory drugs (Chaydhary, Singh, & Kumarverma, 2015).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity : Certain derivatives have been studied for their antimicrobial properties, indicating the potential use of similar compounds in combating bacterial and fungal infections (Laxmi, Kuarm, & Rajitha, 2012).
- Antioxidant Properties : Some derivatives exhibit antioxidant activities, suggesting a potential role in addressing oxidative stress-related disorders (Gouda, 2012).
Miscellaneous Applications
- DNA Cleavage and Anti-Angiogenic Activities : Certain novel piperidine derivatives, closely related to the compound , have shown promising results in DNA cleavage and anti-angiogenic activities, which are crucial in cancer therapy (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]-N-(2-oxochromen-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-24-8-11-29(15)21-13-20(25-14-26-21)28-9-6-16(7-10-28)22(30)27-18-12-17-4-2-3-5-19(17)32-23(18)31/h2-5,8,11-14,16H,6-7,9-10H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTAMQGGRXBKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487642.png)
![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)
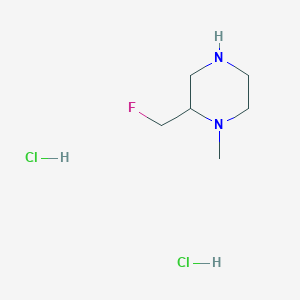
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)
![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)
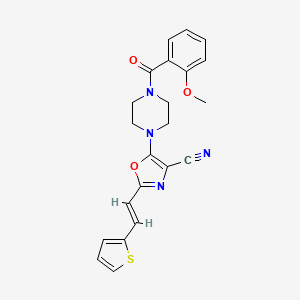
![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
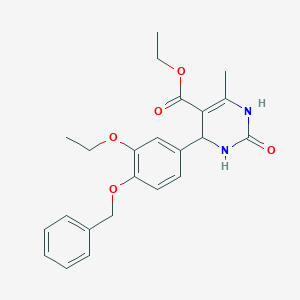
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)
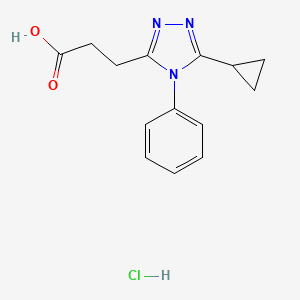
![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)